2,4,6-Tris(methylthio)-1,3,5-triazine
Overview
Description
2,4,6-Tris(methylthio)-1,3,5-triazine: is an organic compound belonging to the class of s-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The specific compound, 2,4,6-tris(methylthio)-s-triazine, has three methylthio groups attached to the triazine ring at positions 2, 4, and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tris(methylthio)-s-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with sodium methylthiolate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C3N3Cl3+3NaSCH3→C3N3(SCH3)3+3NaCl
Industrial Production Methods: Industrial production of 2,4,6-tris(methylthio)-s-triazine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4,6-tris(methylthio)-s-triazine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium alkoxides, thiolates.
Major Products:
Scientific Research Applications
Chemistry: 2,4,6-tris(methylthio)-s-triazine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted triazines, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways.
Medicine: Some derivatives of 2,4,6-tris(methylthio)-s-triazine have been investigated for their antitumor and antimicrobial properties. These compounds are being explored for their potential use in cancer therapy and as antibiotics.
Industry: In the industrial sector, 2,4,6-tris(methylthio)-s-triazine is used in the production of dyes, resins, and polymers. It is also employed as a stabilizer in the formulation of certain materials .
Mechanism of Action
The mechanism of action of 2,4,6-tris(methylthio)-s-triazine and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The methylthio groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the desired biological effects .
Comparison with Similar Compounds
2,4,6-tris(2-pyridyl)-s-triazine: Known for its use in coordination chemistry and as a ligand in metal complexes.
4,4’,4’'-s-triazine-2,4,6-triyl-tribenzoic acid: Used in the synthesis of metal-organic frameworks (MOFs) and electrochromic materials.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Investigated for its energetic properties and potential use in high-energy materials .
Uniqueness: 2,4,6-tris(methylthio)-s-triazine is unique due to its specific substitution pattern and the presence of methylthio groups, which impart distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWQATAKCGOGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206216 | |
Record name | s-Triazine, 2,4,6-tris(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5759-58-0 | |
Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5759-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005759580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5759-58-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | s-Triazine, 2,4,6-tris(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-TRIS(METHYLTHIO)-1,3,5-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA2U24VR6K | |
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Q1: What is known about the molecular structure of 2,4,6-Tris(methylthio)-1,3,5-triazine?
A1: X-ray crystallography studies have revealed that this compound molecules exhibit a tendency towards planarity. [] This planarity is attributed to the presence of formal N=C double bonds within the triazine ring. Interestingly, the degree of planarity decreases as the number of these double bonds is reduced within the ring structure. [] The crystal structure also reveals that the compound forms planar layer structures, primarily stabilized by weak van der Waals interactions. []
Q2: How does the structure of this compound relate to its reactivity?
A2: this compound is known to participate in Inverse Electron Demand Diels-Alder reactions. [] This reactivity stems from the electron-deficient nature of the triazine ring, which is further enhanced by the electron-withdrawing methylthio substituents. This property makes it a valuable reagent for introducing pyrimidine moieties into other molecules. []
Q3: Are there any structural similarities between this compound and its oxygen-containing counterparts?
A3: Yes, structural analysis has shown that the triazine ring structure in this compound is similar to that found in analogous triazine compounds containing oxygen instead of sulfur. [] This suggests that the core triazine ring system dictates the fundamental structural characteristics, with the sulfur or oxygen substituents playing a secondary role in fine-tuning the properties.
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